Lithium 5-oxo-DL-prolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 5-oxo-DL-prolinate can be synthesized through the neutralization of 5-oxo-DL-proline with lithium hydroxide. The reaction typically occurs in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with lithium hydroxide to form the lithium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of 5-oxo-DL-proline with lithium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Lithium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Lithium 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. These interactions can lead to various biochemical and physiological effects, making it a compound of interest in both basic and applied research.
Comparison with Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.
Lithium 5-oxo-L-prolinate: The L-enantiomer of lithium 5-oxo-DL-prolinate.
5-oxo-D-proline: The D-enantiomer of 5-oxoproline.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of lithium, which imparts distinct chemical and physical properties
Properties
CAS No. |
38609-03-9 |
---|---|
Molecular Formula |
C5H6LiNO3 |
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
LZDHMHVINGARJX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC(=O)NC1C(=O)[O-] |
Origin of Product |
United States |
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